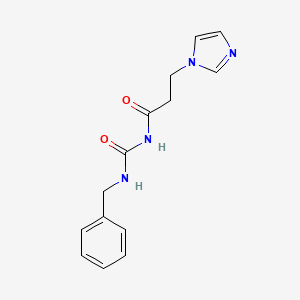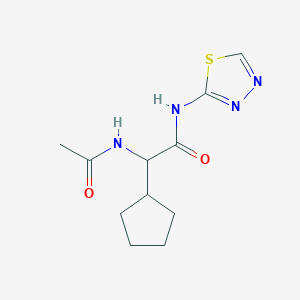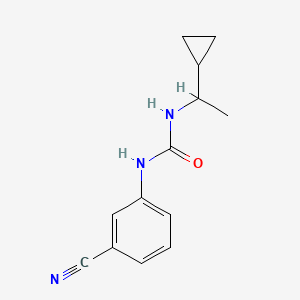
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as CPEU and has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea in laboratory experiments is its high potency and selectivity. It has been shown to have low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea is a promising compound with a wide range of potential applications in scientific research. Its high potency, selectivity, and low toxicity make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
Synthesemethoden
The synthesis of 1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea involves the reaction of 1-(3-Cyanophenyl)urea with cyclopropylethylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanophenyl)-3-(1-cyclopropylethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-(1-cyclopropylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(11-5-6-11)15-13(17)16-12-4-2-3-10(7-12)8-14/h2-4,7,9,11H,5-6H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAARONWZLUMKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

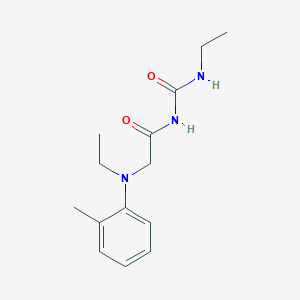
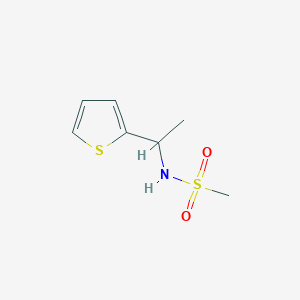

![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

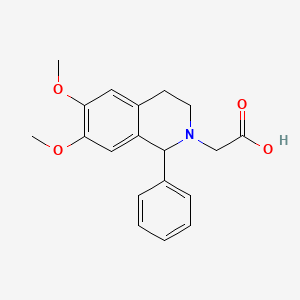
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)
